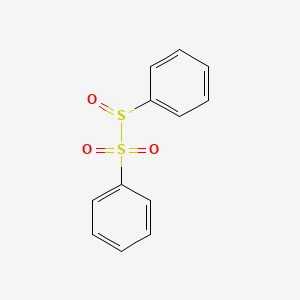

Phenyl benzenesulfinyl sulfone

Description

Contextualization within the Hierarchy of Organosulfur Compound Classes

To fully appreciate the significance of phenyl benzenesulfinyl sulfone, it is essential to understand its place among the broader classes of organosulfur compounds, particularly sulfones and sulfoxides, and to distinguish it from related structures like thiosulfonates.

Overview of Sulfones (R-SO2-R') and Sulfoxides (R-SO-R')

Sulfones and sulfoxides represent two major classes of organosulfur compounds characterized by a sulfur atom double-bonded to two and one oxygen atoms, respectively. britannica.comacs.org In sulfones, with the general formula R-SO2-R', the sulfur atom is in a hexavalent state and adopts a tetrahedral geometry. britannica.comwikipedia.org They are typically prepared by the oxidation of thioethers, with sulfoxides being intermediates in this process. wikipedia.org Sulfones are known for being a relatively inert functional group. wikipedia.org

Sulfoxides, with the general formula R-SO-R', possess a sulfur atom double-bonded to one oxygen atom and also have a lone pair of electrons. britannica.com This results in a trigonal pyramidal geometry around the sulfur atom. britannica.com A key feature of sulfoxides is their chirality when the two organic substituents (R and R') are different, making them valuable in asymmetric synthesis. britannica.com

Distinctive Chemical Features of Sulfinyl Sulfones (R-SO-SO2-R') and Thiosulfonates (R-SO2-S-R')

Sulfinyl sulfones, to which this compound belongs, are characterized by a direct sulfur-sulfur bond between a sulfinyl (-SO-) and a sulfonyl (-SO2-) group. researchgate.net This linkage is a defining feature that distinguishes them from the more commonly known thiosulfonates. Thiosulfonates have the general structure R-SO2-S-R', where a sulfonyl group is bonded to a divalent sulfur atom. wikipedia.org

The S-S bond in sulfinyl sulfones is a critical aspect of their chemistry, influencing their stability and reactivity. Research has shown that the S-S bond length in these compounds is a subject of interest for understanding their chemical behavior. researchgate.net

Historical Trajectory of Research on Sulfinyl Sulfones and Related Structures

The exploration of sulfinyl sulfones has a history marked by periods of limited investigation followed by a recent surge in interest. For over six decades, the synthetic application of sulfinyl radicals, which can be generated from sulfinyl sulfones, remained largely elusive in organic chemistry. researchgate.netnih.gov This was primarily due to challenges in accessing these compounds and controlling their reactivity. researchgate.net Early research into organosulfur compounds laid the groundwork, with the first optically active sulfonium (B1226848) salts being prepared in 1900. britannica.com However, the specific class of sulfinyl sulfones received comparatively little attention for a long time.

A turning point came with the recognition of sulfinyl sulfones as effective precursors for sulfinyl radicals. researchgate.netnih.gov This discovery has opened new avenues for their application in organic synthesis.

Contemporary Significance of this compound as a Research Target and Synthetic Intermediate

In recent years, this compound has gained considerable prominence as a key research target and a valuable synthetic intermediate. researchgate.netnih.gov Its significance stems from its ability to serve as a precursor to sulfinyl radicals under mild conditions. nih.gov This has unlocked new strategies for the synthesis of sulfoxide-containing molecules, which are important in pharmaceuticals and materials science. nih.govresearchgate.net

A notable application is the use of sulfinyl sulfones in dual radical addition/radical coupling reactions with various unsaturated hydrocarbons. nih.gov This approach allows for the creation of a wide array of previously inaccessible organosulfur compounds. nih.govnih.gov The reaction of in situ generated sulfinyl sulfones with unsaturated hydrocarbons has demonstrated the potential to produce disulfurized organic molecules. nih.gov The single-crystal X-ray structure of a sulfinyl sulfone has been reported, providing crucial insights into its bonding and structure. researchgate.net

The growing interest in this compound is evidenced by recent studies exploring its synthesis and application in generating sulfinyl radicals for cross-coupling reactions to form valuable sulfoxides. researchgate.net This contemporary focus underscores the pivotal role of this compound in advancing the field of organosulfur chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| Dimethyl sulfone |

| Dimethyl sulfoxide (B87167) |

| Phenyl vinyl sulfone |

| Benzyl phenyl sulfone |

| Fluoromethyl phenyl sulfone |

| Phenyl sulfonylacetophenone |

| tert-Butoxymethyl phenyl sulfone |

| Phenyl vinyl sulfide (B99878) |

| Phenyl vinyl sulfoxide |

| Aniline |

| Acetanilide |

| 4-(Acetylamino)benzenesulfonyl chloride |

| Thiomorpholine |

| Methyl phenyl sulfone |

| Epichlorohydrin |

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₃S₂ nist.gov |

| Molecular Weight | 266.336 g/mol nist.gov |

| CAS Registry Number | 784-81-6 nist.gov |

Properties

CAS No. |

784-81-6 |

|---|---|

Molecular Formula |

C12H10O3S2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

benzenesulfonylsulfinylbenzene |

InChI |

InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)17(14,15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

GCYFEGKYSQLZAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Benzenesulfinyl Sulfone and Its Derivatives

Direct Synthesis Strategies for Sulfinyl Sulfones

Direct synthesis methods aim to construct the S(O)-SO₂ bond in a single key step, typically through oxidation of appropriate precursors or by coupling sulfinyl and sulfonyl moieties.

Oxidative Routes from Sulfenyl Sulfones or Lower Oxidation State Sulfur Compounds

The oxidation of sulfur compounds is a fundamental route to higher oxidation state sulfur functionalities, such as sulfoxides and sulfones. nih.govresearchgate.net The most common and established method for sulfone synthesis is the oxidation of sulfides, which proceeds through a sulfoxide (B87167) intermediate. nih.govcdmf.org.brorganic-chemistry.org A variety of oxidizing agents, including hydrogen peroxide (H₂O₂), are used, often in conjunction with metal catalysts like tungsten, iron, or molybdenum. nih.govcdmf.org.br

While the selective oxidation of a sulfide (B99878) to a sulfoxide or its full oxidation to a sulfone is well-documented, the controlled synthesis of a sulfinyl sulfone from a lower oxidation state precursor, such as a sulfenyl sulfone (R-S-SO₂-R'), presents a significant challenge. organic-chemistry.orgorganic-chemistry.org The primary difficulty lies in achieving partial oxidation of the sulfenyl sulfur atom without affecting the sulfonyl group or causing over-oxidation. organic-chemistry.org Consequently, this route is less commonly reported compared to coupling strategies. Research in this area continues to seek catalysts and conditions that can provide the high level of chemoselectivity required for this transformation. cdmf.org.br

Coupling Reactions Involving Sulfinyl and Sulfonyl Moieties

A highly effective direct strategy for synthesizing sulfinyl sulfones involves the self-coupling of sulfinate salts in the presence of an activating agent. This approach has been successfully employed to prepare symmetrical sulfinyl sulfones.

A key breakthrough in this area was the discovery that sulfinyl sulfones can be directly prepared by reacting a sodium sulfinate salt with an activating agent like acetyl chloride. nih.govresearchgate.net In a representative procedure, sodium p-toluenesulfinate reacts with acetyl chloride in chloroform (B151607) under an inert atmosphere to yield the corresponding p-toluenesulfinyl p-toluenesulfone. nih.gov

The proposed mechanism involves the initial activation of a sulfinate salt by acetyl chloride to form a mixed anhydride (B1165640) intermediate. nih.gov This electrophilic sulfur species is then attacked by a second molecule of the sulfinate anion, leading to the formation of the S(O)-SO₂ bond and displacement of the acetyl group. nih.gov An alternative mechanistic view suggests that homolytic fission of the S-S bond in the formed sulfinyl sulfone generates both sulfonyl and sulfinyl radicals, which can then participate in further reactions. nih.govresearchgate.net This method has been utilized to generate sulfinyl sulfones in situ for subsequent reactions with unsaturated hydrocarbons. researchgate.netresearchgate.net

Table 1: Synthesis of Sulfinyl Sulfones via Coupling of Sodium Sulfinates This table summarizes the reaction conditions for the synthesis of sulfinyl sulfones from their corresponding sodium sulfinate precursors.

| Sulfinate Precursor | Activating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Sodium p-toluenesulfinate | Acetyl chloride | Chloroform | Room temp, 2 h, N₂ | p-Toluenesulfinyl p-toluenesulfone | 72% | nih.gov |

| Sodium sulfinates | Acetyl chloride | Chloroform | 40 °C, 30 min, N₂ | Various sulfinyl sulfones | High yields | researchgate.net |

| Sodium sulfinates | BF₃·OEt₂ | Dichloromethane | 25 °C, 8 h | β-Keto sulfones (via sulfinyl sulfone intermediate) | N/A | researchgate.netmdpi.com |

Indirect Approaches through Functional Group Transformations

Indirect methods involve the synthesis of a core structure which is then chemically modified to yield the target sulfinyl sulfone. These multi-step sequences can offer flexibility and access to a wider range of derivatives.

Transformations from Pre-existing Sulfone Frameworks

Synthesizing sulfinyl sulfones by modifying a pre-existing sulfone framework is a less explored avenue. Typically, the chemical robustness of the sulfone group makes it a stable endpoint rather than a reactive handle for further elaboration into a sulfinyl sulfone. nih.gov However, functionalization at the α-carbon of a sulfone is a well-established strategy in organic synthesis, as seen in the Julia-Lythgoe olefination. acs.org For instance, tert-butoxymethyl phenyl sulfone can be readily metalated and alkylated, demonstrating the ability to modify the carbon skeleton adjacent to the sulfonyl group. researchgate.net While not a direct route to sulfinyl sulfones, these methods show that sulfone frameworks can serve as scaffolds for complex molecule synthesis.

Derivatization from Sulfoxide Precursors

Sulfoxides are versatile intermediates in sulfur chemistry and can be precursors for sulfinyl sulfones. nih.gov An innovative approach involves the redox transformation of β-sulfinyl esters. rsc.orgrsc.org These precursors can be used to generate sulfinate anions in situ under mild, transition-metal-free, and non-oxidative conditions. rsc.org The generated sulfinate can then react with an electrophile to form a new sulfone. Isotope-labeling experiments have confirmed that the oxygen atoms in the final sulfone product originate from the sulfoxide group of the β-sulfinyl ester precursor. rsc.org This strategy represents a novel disconnection for sulfone synthesis, leveraging the inherent reactivity of the sulfinyl group.

Catalytic and Green Chemistry Approaches in Sulfinyl Sulfone Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and environmentally sustainable methods. The synthesis of sulfones, and by extension sulfinyl sulfones, has benefited from these advancements.

Recent research has explored the metal-catalyzed conversion of sulfinyl sulfones into other valuable sulfur-containing compounds. acs.org These studies highlight the potential for developing catalytic cycles that could also be applied to their synthesis. For example, iron-catalyzed photoinduced reactions and decatungstate photocatalysis have been used for C-H sulfinylation reactions with in situ generated sulfinyl sulfones. acs.org

Green chemistry principles are being applied to traditional sulfone synthesis methods, such as the oxidation of sulfides. researchgate.net This includes the use of hydrogen peroxide, a green oxidant, with recyclable catalysts. nih.govorganic-chemistry.org Electrochemical methods also represent a sustainable approach. The electrosynthesis of allyl sulfones from sulfinates and allyl trifluoroborate salts has been demonstrated, offering an economical and environmentally friendly protocol that avoids chemical oxidants. rsc.org Similarly, electrochemical methods have been used to prepare sulfonyl derivatives of p-methylaminophenol under green conditions. nih.gov Catalyst-free approaches, such as the direct reaction of electron-rich dienes with sulfinic acids at room temperature, further underscore the trend towards more sustainable and atom-economical synthetic routes for sulfone-containing molecules. mdpi.com

Table 2: Examples of Catalytic and Green Methods in Sulfone Synthesis This table highlights modern synthetic approaches that align with the principles of catalytic or green chemistry.

| Method | Catalyst/Reagent | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Photocatalytic C-H Sulfinylation | Iron catalyst or Decatungstate | Alkanes, Sulfinyl sulfones | Photoinduced radical reaction | acs.org |

| Electrochemical Sulfonylation | Carbon electrodes | Sulfinates, Allyl trifluoroborates | Avoids chemical oxidants, electrolyte-free option | rsc.org |

| Sulfide Oxidation | Recyclable silica-based tungstate | Sulfides, H₂O₂ | Use of a green oxidant and recyclable catalyst | nih.govorganic-chemistry.org |

| Catalyst-Free Hydrosulfonylation | None | 1,3-Dienes, Sulfinic acids | Atom-economical, ambient conditions | mdpi.com |

Electrochemical Synthesis Pathways

Electrochemical methods offer a powerful and environmentally friendly alternative to traditional chemical synthesis by minimizing the use of reagents. A notable electrochemical approach involves the synthesis of sulfinic and sulfonic esters starting from sulfonyl hydrazides. rsc.org

In this process, alkyl sulfinic esters can be synthesized by the electrochemical treatment of sulfonyl hydrazides with a trialkyl orthoformate in a dimethylformamide (DMF) solvent. The reaction proceeds at a constant current of 5 mA. Mechanistic studies suggest that the process involves the formation of sulfonyl radicals through electrochemical oxidation. These radicals then react to generate the final ester products. rsc.org While this method focuses on sulfinic esters, it highlights a potential electrochemical route toward the sulfinyl moiety present in the target compound.

Table 1: Electrochemical Synthesis of Sulfinic Esters

| Starting Material | Reagent | Solvent | Current | Product Type | Yield |

|---|

Data sourced from mechanistic studies on the electrochemical synthesis of esters. rsc.org

Photoredox Catalyzed Reactions

Visible-light photoredox catalysis has become a prominent tool for mild and selective organic synthesis. This approach is effective for generating sulfonyl radicals from stable precursors, which can then be used to construct complex sulfone-containing molecules. rsc.orgresearchgate.net

One strategy involves the use of sulfinate salts as sulfonyl radical precursors. researchgate.net For instance, the reaction of vinyl azides with sodium sulfinates can be catalyzed by eosin (B541160) Y, a metal-free organic dye, to produce N-unsubstituted enaminosulfones in moderate to high yields. researchgate.net Another advanced method utilizes Katritzky salts as alkyl radical precursors for the insertion of sulfur dioxide under photoredox conditions, leading to a variety of dialkyl sulfones. rsc.org

A more recent development reports the photoredox-catalyzed cross-electrophile sulfonylation of aryl and alkyl bromides using bis(piperidine) sulfur dioxide (PIPSO) as an SO2 surrogate. This one-pot, multi-step procedure allows for the conversion of bromides into their corresponding sulfinates, which are then trapped with electrophiles to yield sulfones and sulfonamides. nih.gov These photoredox methods provide versatile pathways to sulfone derivatives under mild conditions. nih.govmdpi.com

Table 2: Photoredox-Catalyzed Sulfone Synthesis

| Radical Precursor | Sulfonyl Source | Photocatalyst | Product Type | Key Feature |

|---|---|---|---|---|

| Vinyl azides | Sodium sulfinates | Eosin Y | Enaminosulfones | Metal-free conditions researchgate.net |

| Katritzky salts | Sulfur dioxide | Not specified | Dialkyl sulfones | Deaminative SO2 insertion rsc.org |

Transition Metal-Mediated C-S Bond Formation

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-sulfur bonds. Copper-catalyzed reactions are particularly noteworthy for their utility in synthesizing sulfur-containing compounds. sciencehub.egrsc.org

One relevant synthesis produces β-ketosulfones, which share a structural motif with the target compound. For example, 1-phenyl-2-(phenylsulfonyl)ethanone can be synthesized from the reaction of benzenesulfonohydrazide (B1205821) with styrene (B11656) in ethanol, using copper diacetate as a catalyst, resulting in a 70% yield. sciencehub.eg Similarly, the reaction of sodium benzenesulfinate (B1229208) with acetophenone (B1666503) O-acetyl oxime in dimethyl sulfoxide in the presence of copper diacetate yields the same β-ketosulfone in 93% after a silica (B1680970) gel treatment. sciencehub.eg

These copper-mediated reactions demonstrate the metal's effectiveness in facilitating the formation of C-S bonds necessary for constructing the sulfone framework.

Table 3: Copper-Mediated Synthesis of a β-Ketosulfone

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Benzenesulfonohydrazide | Styrene | Copper diacetate | Ethanol | 70% sciencehub.eg |

Environmentally Benign Reaction Conditions

The development of synthetic methods that operate under environmentally benign conditions is a critical goal in green chemistry. This includes the use of non-toxic solvents like water, catalyst-free reactions, and mild, room-temperature conditions. mdpi.comgoogle.com

A notable example is the direct, catalyst-free hydrosulfonylation of electron-rich aryl-1,3-dienes with sulfinic acids to produce allylic sulfones. This reaction proceeds efficiently in ambient air at room temperature, demonstrating high atom economy and operational simplicity. mdpi.com Yields for this method range from 10-94%. mdpi.com

Another green approach involves the use of water as a solvent. The synthesis of 1-phenyl-2-(phenylsulfonyl)ethanone can be achieved by reacting sodium benzenesulfinate with phenyl acetylene (B1199291) in water, using anhydrous ferric chloride and dipotassium (B57713) peroxodisulfate, affording a 94% yield. sciencehub.eg Furthermore, the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide, as catalysts for the reaction between 2-bromoacetophenone (B140003) and sodium benzenesulfinate provides the desired β-ketosulfone at room temperature in high yield, with the advantages of short reaction times and simple operation. google.com

Table 4: Examples of Environmentally Benign Sulfone Synthesis

| Reaction Type | Reactants | Conditions | Solvent | Catalyst | Yield |

|---|---|---|---|---|---|

| Hydrosulfonylation | Aryl-1,3-diene, Sulfinic acid | Room Temp, Air | Dichloromethane | None | 10-94% mdpi.com |

| Sulfonylation | Sodium benzenesulfinate, Phenyl acetylene | Not specified | Water | FeCl3 / K2S2O8 | 94% sciencehub.eg |

Advanced Reactivity and Mechanistic Pathways of Phenyl Benzenesulfinyl Sulfone

Electronic Effects and Carbanion Chemistry at α-Positions

The core of Phenyl Benzenesulfinyl Sulfone's reactivity lies in the profound electronic influence exerted by the adjacent sulfinyl [-S(O)Ph] and sulfonyl [-SO₂Ph] moieties. Both groups are strongly electron-withdrawing, a property that dramatically increases the acidity of the proton on the intervening carbon atom (the α-proton). This acidification is the cornerstone of the compound's utility in carbon-carbon bond formation.

Generation and Stabilization of α-Sulfinyl-α-sulfonyl Carbanions

The protons on a carbon situated between a sulfinyl and a sulfonyl group are significantly acidic and can be readily removed by a moderately strong base to generate a carbanion. libretexts.orginflibnet.ac.in The formation of this α-sulfinyl-α-sulfonyl carbanion is a facile process, often achieved using common bases such as alkyl lithium reagents (e.g., n-butyllithium) or metal alkoxides. inflibnet.ac.inyoutube.com

The stability of the resulting carbanion is a key feature, arising from a combination of inductive and resonance effects. libretexts.orgyoutube.com

Inductive Effect: The high electronegativity of the oxygen atoms in both the sulfinyl and sulfonyl groups withdraws electron density from the α-carbon through the sigma bond framework, helping to disperse the negative charge. libretexts.org

Resonance Stabilization: The negative charge on the α-carbon can be delocalized onto the oxygen atoms of both the sulfonyl and sulfinyl groups. This delocalization spreads the charge over a larger area, significantly stabilizing the anionic intermediate. libretexts.orgyoutube.com

The confluence of these effects makes the α-sulfinyl-α-sulfonyl carbanion a stable yet highly effective nucleophile in a variety of chemical reactions. inflibnet.ac.inwikipedia.org

Nucleophilic Addition and Substitution Reactions of Activated this compound Derivatives

Once generated, the stabilized α-sulfinyl-α-sulfonyl carbanion serves as a potent carbon nucleophile. It readily participates in a range of bond-forming reactions, including nucleophilic additions to carbonyl compounds and conjugate additions to α,β-unsaturated systems. wikipedia.orgacs.org

A primary application is its reaction with aldehydes and ketones. organic-chemistry.orgnumberanalytics.com The carbanion attacks the electrophilic carbonyl carbon, forming a β-hydroxy-α-sulfinyl-α-sulfonyl adduct. This addition reaction is the first step in the widely used Julia-Lythgoe olefination, which ultimately converts the carbonyl group into an alkene. numberanalytics.comwikipedia.org The reaction is generally efficient with a wide variety of carbonyl partners.

The table below summarizes typical nucleophilic addition reactions involving these carbanions.

| Electrophile | Base | Product Type | Ref. |

| Aldehyde (R-CHO) | n-BuLi | β-Hydroxy-α-sulfinyl-α-sulfonyl alkane | organic-chemistry.org |

| Ketone (R₂C=O) | n-BuLi | β-Hydroxy-α-sulfinyl-α-sulfonyl alkane | organic-chemistry.org |

| α,β-Unsaturated Ketone | NaH | Michael Adduct | acs.org |

| N-Sulfinylimine | LiHMDS | β-Amino-α-sulfinyl-α-sulfonyl alkane | nih.gov |

Sulfur-Carbon Bond Cleavage Reactions

After the α-sulfinyl-α-sulfonyl carbanion has been used to form a new carbon-carbon bond, the sulfur-containing auxiliary groups are often removed. organicreactions.org The differential reactivity of the sulfinyl and sulfonyl groups allows for selective cleavage, leading to diverse synthetic outcomes.

Reductive Desulfonylation Pathways

Reductive desulfonylation involves the cleavage of the carbon-sulfonyl (C-SO₂) bond, replacing it with a carbon-hydrogen bond. This transformation is typically accomplished using powerful reducing agents, often involving single-electron transfer (SET) mechanisms. wikipedia.orgorganicreactions.org Common reagents for this purpose include metal amalgams (like sodium or aluminum amalgam), samarium(II) iodide (SmI₂), and certain tin hydrides. wikipedia.orgnih.govresearchgate.net

Mechanistic studies suggest that the reaction often proceeds via the formation of a radical intermediate at the carbon center, which is then reduced and protonated to yield the final desulfonylated product. wikipedia.org This process effectively removes the sulfonyl group after it has served its purpose of activating the α-position. organicreactions.org

Reductive Desulfinylation Pathways

The selective cleavage of the carbon-sulfinyl (C-S(O)) bond, or desulfinylation, is also a possible transformation. This pathway is less common than desulfonylation but can be achieved under specific conditions. Nucleophilic attack at the sulfinyl sulfur can lead to the displacement of this group. For instance, the use of certain Grignard reagents can result in the substitution of the sulfinyl group, demonstrating the lability of the C-S(O) bond under nucleophilic conditions. nih.gov

More recent methods have focused on the interconversion of sulfur oxidation states. For example, processes have been developed for the reductive conversion of sulfonyl compounds to sulfinyl derivatives, highlighting the distinct reactivity profiles that can be exploited for selective bond cleavage. nih.gov

Concomitant Cleavage and Olefination Reactions (e.g., Julia-type Modifications)

Perhaps the most significant application of this compound and its derivatives is in olefination reactions, most notably the Julia-Lythgoe olefination. organic-chemistry.orgwikipedia.org This powerful method constructs alkenes from sulfones and carbonyl compounds. numberanalytics.com

The sequence involves three key steps:

Addition: The α-sulfonyl carbanion (often derived from a simpler phenyl sulfone in the classic reaction) adds to an aldehyde or ketone to form a β-alkoxy sulfone. numberanalytics.com

Activation: The resulting hydroxyl group is typically acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) to form a β-acyloxy sulfone, which is a better leaving group. wikipedia.org

Reductive Elimination: The intermediate is treated with a reducing agent, such as sodium amalgam or samarium(II) iodide (SmI₂), which triggers the simultaneous cleavage of both the carbon-sulfur bond and the carbon-oxygen bond, forming a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgwikipedia.org

This reaction is highly regarded for its reliability and, particularly, its high stereoselectivity, typically favoring the formation of the more stable (E)-alkene. organic-chemistry.org The table below shows examples of this transformation.

| Carbonyl Compound | Reducing Agent | Major Product (Alkene) | Stereoselectivity (E:Z) | Ref. |

| Benzaldehyde | Na/Hg | Stilbene | High E | organic-chemistry.org |

| Cyclohexanone | SmI₂/HMPA | Methylenecyclohexane | N/A | wikipedia.org |

| 4-phenylbutanal | Na/Hg | 1,5-diphenyl-1-pentene | >95:5 | organic-chemistry.org |

Modifications to the classic procedure, such as the Julia-Kocienski olefination, utilize different sulfonyl partners (like tetrazolyl sulfones) to create a more streamlined, one-pot process that also exhibits excellent (E)-selectivity. youtube.comwikipedia.org

Electrophilic Reactions Involving this compound

The electrophilic character of this compound is centered on the sulfinyl sulfur atom. The potent electron-withdrawing sulfonyl group significantly lowers the energy of the LUMO associated with the S-S bond, rendering the sulfinyl sulfur susceptible to attack by nucleophiles and making the compound a source of an electrophilic "PhSO2S" or related moiety.

Controlled Oxidation Reactions to Higher Sulfur Oxidation States

The sulfur atoms in this compound exist in +4 (sulfonyl) and +2 (sulfinyl) oxidation states. The sulfinyl sulfur is susceptible to controlled oxidation to yield products with sulfur in a higher oxidation state. This reactivity is analogous to the oxidation of thiolsulfinates (R-S(O)-S-R), which can be carefully oxidized to thiolsulfonates (R-SO2-S-R).

Further oxidation of molecules containing both sulfinyl and sulfonyl groups has been demonstrated. For instance, vinyl sulfoxides resulting from the radical addition of sulfinyl sulfones to alkynes can be oxidized to the corresponding vicinal disulfones using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This indicates that the sulfinyl group in a structure analogous to this compound can be selectively oxidized to a sulfonyl group, yielding a phenyl α-disulfone (PhSO2SO2Ph). nih.gov The transient existence of vic-disulfoxides has also been proposed in the controlled oxidation of thiosulfinates to thiosulfonates. researchgate.net

Table 1: Oxidation Products of Sulfinyl Sulfone Derivatives

| Starting Material Type | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Vinyl Sulfoxide (B87167)/Sulfone | m-CPBA | Vicinal Disulfone | nih.gov |

Electrophilic Additions to Unsaturated Carbon Frameworks

While α,β-unsaturated sulfones are well-known to act as Michael acceptors (electrophiles) for nucleophilic attack, this compound itself can function as an electrophilic reagent. nih.govnih.gov The sulfinyl sulfur, activated by the adjacent phenylsulfonyl group, is the primary electrophilic center. This enables reactions akin to electrophilic sulfenylation.

Research into tailored organosulfur electrophiles has shown that compounds with an N-S bond, such as N-alkyl-N-(arylsulfenyl)arenesulfonamides, can participate in nickel-catalyzed 1,2-carbosulfenylation of unactivated alkenes. nsf.gov In these reactions, the N-sulfenyl-N-alkyl sulfonamide functions as the electrophilic sulfur source. nsf.gov By analogy, this compound is expected to serve as a precursor for an electrophilic phenylsulfonylthio moiety (PhSO2S+), which could add across π-systems like alkenes and alkynes. The reaction would likely proceed via initial attack of the π-bond onto the electrophilic sulfinyl sulfur, followed by capture of the resulting carbocationic intermediate by the benzenesulfinate (B1229208) anion (PhSO2-), although such direct additions are not extensively documented and compete with radical pathways.

Radical Processes and Single-Electron Transfer Chemistry

The relatively weak sulfur-sulfur bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for generating both sulfinyl and sulfonyl radicals under thermal or photochemical conditions.

Formation and Reactivity of Sulfinyl and Sulfonyl Radicals Derived from this compound

Sulfinyl sulfones serve as pivotal precursors for the concurrent generation of sulfinyl and sulfonyl radicals. nih.gov The S-S bond, with a measured length of approximately 2.230 Å in a related p-toluenesulfinyl sulfone, is significantly labile. nih.gov Mild heating (e.g., 40 °C) is sufficient to induce homolytic fission of this bond, producing a sulfonyl radical (RSO2•) and a sulfinyl radical (RS(O)•). nih.gov The formation of both radical species has been confirmed through electron paramagnetic resonance (EPR) experiments using spin-trapping agents. nih.gov

A proposed mechanism for the subsequent reaction with an unsaturated hydrocarbon, such as an alkyne, involves the following steps:

Initiation : Homolytic cleavage of the S(O)-SO2 bond in the sulfinyl sulfone generates sulfonyl radical (A) and sulfinyl radical (B). nih.gov

Propagation : The more reactive sulfonyl radical (A) adds to the alkyne, forming a vinyl radical intermediate. nih.gov

Termination : This vinyl radical is then trapped by the sulfinyl radical (B) to yield a disulfurized adduct, typically a vinyl sulfoxide-sulfone. nih.gov

This methodology has been successfully applied to a wide range of unsaturated systems, including terminal and internal alkynes, alkenes, dienes, and even highly reactive arynes, demonstrating the synthetic utility of sulfinyl sulfones as dual radical sources. nih.gov

Table 2: Radical Reactions of Sulfinyl Sulfones with Unsaturated Systems

| Unsaturated Substrate | Radical Initiator | Key Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Phenylacetylene | Heat (40 °C) | Sulfonyl/Sulfinyl Radical Addition | Vinyl Sulfoxide-Sulfone | nih.gov |

| 1,n-Enynes | Heat | Radical Cascade Cyclization | Sulfur-containing Carbocycles/Heterocycles | nih.gov |

| Arynes | Heat | Sulfonyl/Sulfinyl Radical Addition | Disulfurized Aromatics | nih.gov |

Photocatalytically Driven Radical Transformations

Visible-light photocatalysis provides a mild and efficient alternative for initiating radical reactions involving sulfonyl-containing compounds. nih.govnih.gov While many methods focus on generating sulfonyl radicals from precursors like sulfonyl chlorides or arylazo sulfones, sulfinyl sulfones are also reactive under photocatalytic conditions. acs.orgrsc.org

A direct C(sp³)-H sulfinylation of alkanes has been achieved using sulfinyl sulfones via decatungstate photocatalysis. nih.gov In this process, the photocatalyst, upon irradiation, abstracts a hydrogen atom from an alkane to generate an alkyl radical. This alkyl radical is then trapped by the sulfinyl sulfone (generated in situ from a sulfinate), leading to the formation of an alkyl sulfoxide. nih.gov This transformation highlights the ability of sulfinyl sulfones to participate in photocatalytic cycles, acting as efficient traps for carbon-centered radicals. While this specific example uses the sulfinyl sulfone as a trap, the principle of using light to engage these compounds in radical processes is clearly established. Other studies have shown that various sulfone derivatives can be activated by photocatalysis to generate sulfonyl radicals for subsequent coupling reactions. acs.orgrsc.org

Molecular Rearrangements and Cycloaddition Reactions

The products derived from the radical reactions of this compound can undergo further synthetically useful transformations, including molecular rearrangements and cycloadditions.

Direct rearrangement of the this compound skeleton is not commonly reported, but related organosulfur compounds undergo such processes. For instance, phenyl benzenesulphonates undergo a photochemical Fries-type rearrangement to yield o- and p-hydroxyphenyl phenyl sulphones. rsc.org

More pertinently, the vinyl sulfoxide-sulfone adducts formed from the reaction of sulfinyl sulfones with alkynes are versatile platforms for subsequent rearrangements and cycloadditions. nih.gov

nih.govnih.gov-Sigmatropic Rearrangement : Treatment of a vinyl sulfoxide-sulfone adduct with trifluoromethanesulfonic anhydride can induce a nih.govnih.gov-sigmatropic rearrangement. nih.gov

[2+2] Cycloaddition/Rearrangement Cascade : The sulfinyl group in the adduct can react with benzyne (B1209423) in a cascade process involving a [2+2] cycloaddition followed by an S-O-vinyl migration. nih.gov

Furthermore, the radical cascade reactions of sulfinyl sulfones with 1,n-enynes represent a powerful method for constructing complex cyclic systems. nih.gov This process, which involves sequential intermolecular radical addition followed by intramolecular cyclization, effectively constitutes a cycloaddition pathway, forming one C-C and two C-S bonds in a single operation. The regioselectivity of the cyclization can be controlled by the substitution pattern of the enyne, leading to either five- or six-membered sulfur-containing rings. nih.gov

Pericyclic Reactions and Sigmatropic Shifts

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Sigmatropic rearrangements, a key type of pericyclic reaction, involve the intramolecular migration of a sigma bond across a π-electron system. While direct studies on this compound are limited, the reactivity of analogous sulfinyl sulfones and related sulfur-oxygen compounds provides significant insight into these pathways.

A notable transformation analogous to sigmatropic shifts is observed in derivatives formed from sulfinyl sulfones. For instance, the adducts resulting from the reaction of sulfinyl sulfones with alkynes can undergo further rearrangements. Treatment of a vinyl sulfoxide, derived from a sulfinyl sulfone, with trifluoromethanesulfonic anhydride has been shown to induce a acs.orgacs.org-sigmatropic rearrangement. nih.gov This type of rearrangement is well-documented for various sulfur-containing compounds, such as the thio-Claisen rearrangement and the rearrangement of allylic sulfoxides, which proceed readily due to the participation of the sulfur atom. nih.govacs.org In these reactions, a new carbon-carbon or carbon-heteroatom bond is formed at the expense of another, proceeding through a highly ordered, cyclic transition state. nih.govsoton.ac.uk The driving force for these reactions is often the formation of a more thermodynamically stable product, such as a carbonyl group. researchgate.net

| Reaction Type | Substrate/Precursor | Conditions | Product Type | Reference |

| acs.orgacs.org-Sigmatropic Rearrangement | Vinyl sulfoxide derived from sulfinyl sulfone | Trifluoromethanesulfonic anhydride, CH3CN | Rearranged bicyclic product | nih.gov |

| acs.orgacs.org-Sigmatropic Rearrangement | Aryl Sulfoxide / Phenol | Anhydride (e.g., Ac2O) | 2-Hydroxy-2′-sulfanylbiaryl | nih.gov |

| acs.orgnih.gov-Sigmatropic Rearrangement | Allylic Sulfoxide | Thiophile (trapper) | Allylic Alcohol | acs.org |

Cycloaddition Reactions as Dienophiles or Dipolarophiles

Cycloaddition reactions are powerful methods for constructing cyclic compounds. In these reactions, the sulfonyl group is known to act as a potent electron-withdrawing group, activating adjacent π-systems to participate as dienophiles or dipolarophiles. While this compound itself is not a classic dienophile, its derivatives and related compounds demonstrate this reactivity.

Research has shown that sulfinyl sulfones can serve as precursors to highly reactive intermediates. A key example involves the reaction of a sulfinyl sulfone-derived vinyl sulfoxide with benzyne. This transformation proceeds via a [2+2] cycloaddition, followed by an S-O-vinyl migration cascade to yield a rearranged benzothiophene (B83047) derivative. nih.gov This cascade highlights the ability of the sulfinyl sulfone moiety to engage in complex, multi-step cycloaddition pathways. The initial homolytic cleavage of the S–S bond in a sulfinyl sulfone generates both a sulfonyl radical and a sulfinyl radical, which can then participate in sequential additions to unsaturated systems, leading to disulfurized cyclic products. nih.gov

Furthermore, related N-sulfonylimines, activated by a sulfonyl group, have been shown to undergo photosensitized [4+2] and [2+2] cycloaddition reactions to form various nitrogen-containing heterocyclic structures. nih.gov

| Reaction Type | Reactants | Key Features | Product | Reference |

| [2+2] Cycloaddition/Migration Cascade | Vinyl sulfoxide (from sulfinyl sulfone), Benzyne | Reaction proceeds through a cycloaddition followed by a rearrangement. | Rearranged benzothiophene derivative | nih.gov |

| Radical Addition/Cyclization | Sulfinyl Sulfone, Unsaturated Hydrocarbons | Homolytic S-S bond cleavage generates sulfinyl and sulfonyl radicals. | Linear and cyclic disulfurized adducts | nih.gov |

| [4+2] Cycloaddition | N-Arylsulfonylimine, Alkene | Photosensitized via energy transfer, high diastereoselectivity. | Tetrahydroquinoline derivative | nih.gov |

Transition Metal-Catalyzed Transformations of this compound

The sulfonyl group is recognized for its high chemical stability and strong electron-withdrawing nature. sci-hub.st In modern organic synthesis, it has been increasingly utilized as a versatile functional group in transition metal-catalyzed reactions, particularly as a leaving group in cross-coupling reactions through the activation of the C–S bond. nih.govsci-hub.stresearchgate.net

Cross-Coupling Reactions Involving C-S Bond Activation

Transition metal-catalyzed cross-coupling reactions traditionally rely on organohalides as electrophiles. However, the use of organosulfones as coupling partners has emerged as a significant area of research. nih.govresearchgate.net These "desulfonylative" cross-coupling reactions involve the catalytic cleavage of a C–SO2 bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net

Catalysts based on palladium (Pd), nickel (Ni), and copper (Cu) have proven effective in these transformations. nih.govsci-hub.st The reactivity of the sulfone can be tuned by the substituents on the sulfur atom; introducing strong electron-withdrawing groups, such as trifluoromethyl or 3,5-bis(trifluoromethyl)phenyl, enhances the propensity for C–S bond activation, allowing more challenging couplings to occur. nih.govsci-hub.st While benzylic sulfones are common substrates, aryl sulfones can also participate in these reactions, serving as aryl synthons in Kumada and Suzuki-Miyaura type couplings. rsc.org This approach allows for the synthesis of valuable multi-arylated structures from readily available sulfone starting materials. nih.gov

| Catalyst System | Sulfone Substrate | Coupling Partner | Reaction Type | Reference |

| Ni(acac)2 / Ligand | Benzylic Sulfone | Aryl Grignard | Kumada-type Coupling | rsc.org |

| Pd(OAc)2 / Ligand | Aryl Sulfone | Arylboronic Acid | Suzuki-Miyaura-type Coupling | rsc.org |

| CuI / Ligand | α-Aryl-α-trifluoromethyl sulfone | Arylboronic Acid | Suzuki-Miyaura-type Coupling | nih.govsci-hub.st |

| NiCl2(dppp) | Dibenzothiophenesulfone | Arylboronic Acid | Desulfurative Suzuki-Miyaura | rsc.org |

C-H Functionalization Mediated by Organometallic Catalysts

Directing group-assisted C–H functionalization is a powerful strategy for the selective modification of aromatic rings. The sulfonyl group, or derivatives thereof, can serve as a weakly coordinating directing group to guide transition metal catalysts to a specific C–H bond, typically at the ortho position.

An exemplary system involves the palladium(II)-catalyzed ortho-alkenylation and acetoxylation of phenols derivatized as phenyl 2-pyridylsulfonates. nih.gov In this process, the 2-pyridylsulfonyl group acts as a bidentate directing group, forming a stable seven-membered cyclopalladated intermediate that facilitates the subsequent C–H activation and functionalization with high regioselectivity. nih.gov Similarly, unsubstituted sulfonamides have been shown to direct the ortho-arylation of arenes using a palladium acetate (B1210297) catalyst. researchgate.net

These methodologies demonstrate the potential for the this compound scaffold to undergo selective C–H functionalization on one of its phenyl rings, guided by either the sulfinyl or sulfonyl moiety under appropriate catalytic conditions.

| Catalyst System | Substrate | Directing Group | Transformation | Reference |

| Pd(OAc)2 | Phenyl 2-pyridylsulfonate | 2-Pyridylsulfonyl | ortho-Alkenylation / Acetoxylation | nih.gov |

| Pd(OAc)2 / Ag2O | Naphthalene-2-sulfonamide | Sulfonamide (SO2NH2) | ortho-Arylation | researchgate.net |

| Rh(III) catalyst | Aryl sulfonamide | 8-Aminoquinoline | ortho-Alkylation | researchgate.net |

| Pd(OAc)2 | Aryl sulfonate | Sulfonate (e.g., OTs) | ortho-Cyclobutanation | acs.org |

Chirality and Stereoselective Synthesis Involving Phenyl Benzenesulfinyl Sulfone

Methodologies for the Asymmetric Synthesis of Chiral Phenyl Benzenesulfinyl Sulfone Derivatives

The synthesis of enantiomerically enriched or pure chiral sulfinyl compounds, including derivatives of this compound, is a key focus in organosulfur chemistry. nih.govresearchgate.net Several strategies have been developed to achieve this, broadly categorized into the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions.

One of the foundational strategies for synthesizing chiral sulfinyl compounds is the use of chiral auxiliaries, famously demonstrated in the Andersen synthesis. acs.orgnih.gov This approach involves reacting a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. These diastereomers possess different physical properties and can be separated by crystallization. The separated diastereomer is then reacted with a nucleophile, such as a Grignard reagent, which displaces the chiral auxiliary with stereochemical inversion at the sulfur center to yield an enantiomerically pure sulfoxide (B87167). nih.gov While originally developed for sulfoxides, this principle is applicable to the synthesis of chiral sulfinyl sulfones.

Another approach involves the diastereoselective oxidation of a sulfenate ester derived from a chiral alcohol. The chiral auxiliary directs the approach of the oxidizing agent, leading to a preponderance of one diastereomer of the resulting sulfinate. acs.org

Table 1: Conceptual Use of Chiral Auxiliaries in Sulfinate Synthesis

| Step | Description | Key Feature |

|---|---|---|

| 1 | Reaction of a sulfinyl chloride with a chiral alcohol (e.g., (-)-menthol). | Formation of a diastereomeric mixture of sulfinates. |

| 2 | Separation of diastereomers. | Achieved via fractional crystallization. |

Recent advancements have established organocatalysis as a powerful tool for the asymmetric synthesis of chiral sulfinyl compounds. nih.govresearchgate.net A notable strategy involves the enantioselective deoxygenation of sulfones. Research has shown that incorporating a cyano group into a sulfone allows for a synergistic combination with an organocatalyst, such as a cinchona alkaloid or quinuclidine (B89598) derivative, to generate a chiral sulfinic species as an active intermediate. nih.govresearchgate.netresearchgate.net This intermediate can then be trapped by a nucleophile, like an alcohol, to produce a wide range of chiral sulfinates with high enantioselectivity. nih.gov Density functional theory (DFT) calculations have indicated that the catalytic cycle involves a catalyst-assisted transfer of the cyano group, which is the enantioselectivity-determining step. nih.govresearchgate.net

Table 2: Organocatalytic Deoxygenation for Chiral Sulfinate Synthesis

| Catalyst System | Substrate Type | Key Intermediate | Enantioselectivity (ee) |

|---|---|---|---|

| Quinuclidine derivative | Cyanosulfones | Chiral sulfinic species | High |

Transition metal catalysis offers a highly efficient route to chiral sulfinyl compounds through the asymmetric oxidation of corresponding sulfides. The most common approach utilizes a chiral metal-ligand complex to catalyze the oxidation, where the chiral environment around the metal center dictates the facial selectivity of the oxygen transfer to the prochiral sulfide (B99878).

A well-established system for this transformation is the modified Sharpless reagent, which consists of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (t-BuOOH). researchgate.net This methodology has been successfully applied to the synthesis of chiral 3-phenylsulfinyl-3-sulfolene, a cyclic sulfinyl sulfone, achieving high enantiomeric excess (ee). researchgate.net Other metal complexes involving vanadium, palladium, and ruthenium have also been explored for the enantioselective oxidation of sulfides to sulfoxides and related compounds. nih.gov

Table 3: Asymmetric Oxidation Using a Chiral Titanium Complex

| Substrate | Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |

|---|

Stereocontrol and Diastereoselective Transformations with this compound as a Chiral Synthon

Once synthesized in enantiopure form, chiral sulfinyl sulfones serve as valuable chiral synthons. The stereogenic sulfinyl group can effectively control the stereochemical outcome of reactions at adjacent or nearby prochiral centers, a process known as diastereoselective transformation. chegg.com

The chiral sulfinyl group is a powerful director for diastereoselective nucleophilic additions. The lone pair and the oxygen atom of the sulfinyl group have different steric demands and coordinating abilities, which can be exploited to direct an incoming nucleophile to one face of a prochiral molecule.

For instance, in the case of a chiral α,β-unsaturated sulfinyl sulfone, nucleophiles would preferentially add to the β-carbon from the less sterically hindered face, as dictated by the orientation of the groups on the chiral sulfur atom. Similarly, deprotonation of a carbon alpha to the sulfinyl group generates a carbanion. The subsequent reaction of this carbanion with an electrophile can proceed with high diastereoselectivity due to chelation control involving the sulfinyl oxygen and a metal cation or steric hindrance from the bulky phenyl group. researchgate.net Research on chiral 3-phenylsulfinyl-3-sulfolene has shown that deprotonation followed by reaction with alkyl halides occurs with high regioselectivity, demonstrating the controlling influence of the sulfinyl sulfone moiety. researchgate.net

Table 4: Diastereoselective Reactions Using Chiral Sulfinyl Synthons

| Chiral Synthon | Reagent | Transformation | Diastereoselectivity |

|---|---|---|---|

| Chiral 3-phenylsulfinyl-3-sulfolene | 1. BuLi 2. Alkyl Halide | C-2 Alkylation | High Regiospecificity |

Induction of Enantioselectivity in Subsequent Transformations

The chiral sulfinyl group in molecules containing a sulfonyl moiety can serve as a powerful stereodirecting element, influencing the stereochemical outcome of subsequent chemical transformations at prochiral centers. This ability to induce enantioselectivity is a cornerstone of its application in asymmetric synthesis, allowing for the transfer of chirality from the sulfur atom to a new stereocenter being formed. The underlying principle often involves the steric and electronic influence of the sulfinyl group, which can favor the approach of a reagent from a specific face of the molecule.

Research in this area has demonstrated that the chiral sulfinyl group can effectively control the formation of new stereocenters in a variety of reactions. One notable application is in the stereoselective addition of nucleophiles to imines bearing a chiral N-sulfinyl group. For instance, the addition of sulfonyl anions to chiral N-sulfinyl imines has been shown to proceed with a high degree of stereoselectivity, yielding β-amino sulfones. acs.orgnih.gov In these reactions, the chiral tert-butanesulfinyl group directs the nucleophilic attack of the sulfonyl anion to one of the diastereotopic faces of the imine C=N double bond. This process typically occurs in good yields, ranging from 75% to 99%, and with high diastereoselectivity. acs.orgnih.gov

The level of diastereoselectivity is influenced by the specific reactants and reaction conditions. For example, the addition of the lithium salt of dimethyl sulfone to N-benzylidene-tert-butanesulfinamide results in the formation of the corresponding β-amino sulfone with a diastereomeric ratio of 91:9. The high level of stereocontrol is attributed to a rigid, chelated transition state involving the lithium cation, the sulfinyl oxygen, and the imine nitrogen.

Another significant area where the chiral sulfinyl group directs stereochemistry is in the reduction of β-ketosulfoxides. The enantioselective oxidation of β-ketosulfides can produce chiral β-ketosulfoxides with high enantiomeric excess (>98% ee). researchgate.net The subsequent reduction of the ketone functionality in these molecules can be highly diastereoselective, with the chirality at the sulfur atom dictating the configuration of the newly formed hydroxyl group. For example, the reduction of (R)-β-ketosulfoxides with reducing agents like diisobutylaluminium hydride (DIBAL-H) in the presence of a Lewis acid such as zinc chloride has been shown to produce the corresponding (R,R)-β-hydroxysulfoxides with high diastereoselectivity. researchgate.net

The following table summarizes the diastereoselectivity observed in the addition of various sulfonyl anions to a chiral N-sulfinyl imine, highlighting the effectiveness of the sulfinyl group in inducing chirality in the resulting β-amino sulfone products.

| Nucleophile (Sulfonyl Anion Source) | Electrophile (N-Sulfinyl Imine) | Product | Diastereomeric Ratio (dr) |

| Dimethyl sulfone | N-Benzylidene-tert-butanesulfinamide | N-(1-Phenyl-2-(methylsulfonyl)ethyl)-tert-butanesulfinamide | 91:9 |

| Diethyl sulfone | N-Benzylidene-tert-butanesulfinamide | N-(1-Phenyl-2-(ethylsulfonyl)ethyl)-tert-butanesulfinamide | 90:10 |

| Methyl phenyl sulfone | N-Benzylidene-tert-butanesulfinamide | N-(1-Phenyl-2-(phenylsulfonyl)ethyl)-tert-butanesulfinamide | 88:12 |

| Dibenzyl sulfone | N-Benzylidene-tert-butanesulfinamide | N-(1-Phenyl-2-(benzylsulfonyl)ethyl)-tert-butanesulfinamide | 92:8 |

These examples underscore the utility of the chiral sulfinyl group as a reliable chiral auxiliary for the induction of enantioselectivity in the formation of new stereocenters, providing a valuable tool for the synthesis of enantiomerically enriched compounds.

Computational and Theoretical Investigations of Phenyl Benzenesulfinyl Sulfone

Quantum Chemical Characterization of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For phenyl benzenesulfinyl sulfone, these studies reveal a complex electronic landscape shaped by the interplay of the phenyl, sulfinyl (S=O), and sulfonyl (SO₂) groups.

Analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The HOMO's energy level indicates the molecule's ability to donate electrons, while the LUMO's energy level relates to its ability to accept them. The energy gap between these two orbitals is a key indicator of molecular stability and reactivity. orientjchem.org

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming delocalized molecular orbitals into localized bonds and lone pairs. uni-muenchen.de For a sulfonyl-containing compound, NBO analysis reveals that bonding is highly polarized (S⁺-O⁻) and features significant contributions from hyperconjugation, where substituents around the central sulfur act as both electron donors and acceptors. researchgate.net This analysis challenges the classic d-orbital participation model. researchgate.net In this compound, NBO analysis would quantify the covalent and ionic character of the S=O, SO₂, and S-S bonds and detail the delocalization of electron density between the phenyl rings and the sulfur-oxygen groups, which is crucial for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

This interactive table outlines key electronic properties that can be determined through quantum chemical calculations. The specific values are dependent on the chosen level of theory and basis set.

| Property | Value | Description |

| HOMO Energy | Value dependent on calculation | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's capacity to act as a nucleophile. |

| LUMO Energy | Value dependent on calculation | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's capacity to act as an electrophile. |

| HOMO-LUMO Gap | Value dependent on calculation | An indicator of chemical stability. A smaller gap suggests higher reactivity. orientjchem.org |

| Dipole Moment | Value dependent on calculation | A measure of the net molecular polarity arising from charge distribution. |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational cost. For this compound, DFT studies are pivotal for mapping out the intricate pathways of its chemical reactions.

Understanding a chemical reaction requires a detailed map of the energy landscape connecting reactants to products. DFT calculations are used to locate and characterize critical points along the reaction coordinate, including energy minima (reactants, intermediates, and products) and first-order saddle points (transition states). mdpi.com

Many reactions involving this compound can potentially lead to multiple isomeric products. DFT calculations are invaluable for predicting and explaining the observed regioselectivity (the preference for one direction of bond formation) and stereoselectivity (the preference for forming one stereoisomer). nih.gov

By calculating the activation energies for all possible reaction pathways, researchers can determine the most favorable kinetic route. For instance, in the radical addition of sulfinyl sulfones to 1,6-enynes, DFT calculations can rationalize why the reaction yields five-membered or six-membered rings depending on the substitution pattern of the starting material. nih.gov Comparing the energies of the transition states leading to different regioisomers or stereoisomers reveals the subtle steric and electronic interactions that favor one outcome, explaining the high selectivity often observed experimentally. mdpi.comnih.gov

Prediction of Reactivity and Selectivity Parameters

Beyond mapping specific reaction pathways, conceptual DFT provides a framework for calculating various reactivity indices that offer quantitative predictions of a molecule's behavior. nih.gov These descriptors are derived from the response of the system's energy to a change in its number of electrons. researchgate.net

For this compound, these parameters can predict its intrinsic electrophilic or nucleophilic character and identify the most reactive sites within the molecule. frontiersin.org

Table 2: Conceptual DFT Reactivity Descriptors

This interactive table defines key reactivity descriptors from conceptual DFT and their significance in predicting the chemical behavior of this compound.

| Descriptor | Definition | Significance for this compound |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when a system accepts an additional electronic charge from the environment. orientjchem.orgresearchgate.net | Predicts the overall electrophilic character of the molecule, indicating its propensity to react with nucleophiles. |

| Global Hardness (η) | A measure of the resistance to change in electron distribution. It is related to the HOMO-LUMO gap. orientjchem.org | A higher hardness value indicates lower reactivity and greater stability. |

| Fukui Functions (f(r)) | Describes the change in electron density at a particular point in the molecule when the total number of electrons is changed. frontiersin.org | Identifies the most electrophilic and nucleophilic sites within the molecule, thereby predicting regioselectivity in reactions. |

| Dual Descriptor (Δf(r)) | A descriptor that can simultaneously show sites for nucleophilic and electrophilic attack. frontiersin.org | Provides a clearer picture of local reactivity by indicating where the electron density will increase (nucleophilic attack) or decrease (electrophilic attack). |

Conformational Analysis and Spectroscopic Property Simulations

The three-dimensional shape (conformation) of a molecule is intimately linked to its properties and reactivity. This compound can adopt various conformations due to rotation around its single bonds (C-S and S-S).

Computational methods are used to perform a systematic conformational analysis to identify the most stable conformers. ysu.am This involves scanning the potential energy surface by rotating key dihedral angles to locate the lowest energy structures. For sulfone-containing molecules, it has been shown that long-range corrected DFT functionals are often necessary to accurately predict the correct geometries. ysu.amresearchgate.net Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other reactants.

Furthermore, computational chemistry is a powerful tool for simulating and interpreting spectroscopic data. Once the equilibrium geometry of the most stable conformer is determined, its spectroscopic properties can be calculated:

Infrared (IR) Spectroscopy: DFT calculations can predict a molecule's vibrational frequencies and their corresponding intensities. The calculated IR spectrum can be compared with an experimental spectrum to confirm the compound's structure and to assign observed vibrational bands to specific molecular motions, such as the characteristic S=O and SO₂ stretches. ysu.am

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). This is particularly useful for complex molecules where signal assignment can be ambiguous. Comparing calculated and experimental NMR spectra aids in definitive structural elucidation.

These simulations provide a vital link between the theoretical model of the molecule and the tangible data obtained from spectroscopic experiments, enabling a more complete and confident characterization of this compound.

Phenyl Benzenesulfinyl Sulfone As a Versatile Synthon in Complex Molecule Synthesis

Strategic Applications in Carbon-Carbon Bond Formation

The phenylsulfonyl moiety is instrumental in forging new carbon-carbon bonds, a fundamental process in the synthesis of organic molecules. Its ability to activate adjacent carbon atoms facilitates reactions such as alkylations, arylations, and conjugate additions. Furthermore, its capacity to participate in elimination and fragmentation reactions provides reliable pathways to olefins and alkynes.

Alkylations and Arylations at Activated Sites

The potent electron-withdrawing effect of the sulfonyl group significantly increases the acidity of the protons on the α-carbon (the carbon atom directly attached to the sulfonyl group). wikipedia.org This allows for the easy removal of an α-proton by a base to form a highly stabilized α-sulfonyl carbanion. organicreactions.org These carbanions are nucleophilic and can readily react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds. This process, known as α-alkylation or α-arylation, is a cornerstone of C-C bond formation. researchgate.netnih.gov

The stability and reactivity of these carbanions make them reliable nucleophiles in a variety of contexts. For instance, palladium-catalyzed intramolecular α-arylation of sulfones has been developed to synthesize complex cyclic structures. ub.edu The phenylsulfonyl group's ability to facilitate this type of bond formation is crucial in building molecular complexity from simpler precursors. researchgate.net

In addition to direct C-H activation at the α-position, the sulfonyl group can direct the functionalization of more distant C-H bonds. For example, using specialized palladium catalysts, it is possible to achieve meta-C–H arylation and alkylation of benzylsulfonamide substrates. nih.gov This demonstrates the broad utility of the sulfonyl group in activating specific sites for C-C bond construction.

Table 1: Examples of Alkylation and Arylation Reactions Involving Sulfones

| Starting Material Type | Electrophile | Reaction Type | Product Type | Catalyst/Conditions | Ref |

| Alkyl Phenyl Sulfone | Alkyl Halide | α-Alkylation | α-Alkylated Sulfone | Strong Base (e.g., BuLi) | wikipedia.org |

| Alkyl Phenyl Sulfone | Aryl Halide | α-Arylation | α-Arylated Sulfone | Pd Catalyst | ub.edu |

| Benzylsulfonamide | Aryl Iodide | meta-Arylation | meta-Arylated Sulfonamide | Pd(OAc)₂/Isoquinoline | nih.gov |

| Benzylsulfonamide | Alkyl Bromide | meta-Alkylation | meta-Alkylated Sulfonamide | Pd(OAc)₂/Isoquinoline | nih.gov |

Michael Additions and Related Conjugate Processes

The phenylsulfonyl group plays a dual role in Michael additions, one of the most important methods for C-C bond formation. It can either activate a double bond to make it an excellent Michael acceptor or stabilize a carbanion to act as an effective Michael donor.

As a Michael acceptor, phenyl vinyl sulfone and related α,β-unsaturated sulfones are highly effective. orgsyn.orgnih.gov The electron-withdrawing sulfonyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles like enolates, organometallics, and thiols. orgsyn.orgwikipedia.orgresearchgate.net This reactivity is harnessed to create 1,5-dicarbonyl compounds or other functionalized molecules. youtube.comyoutube.com

Conversely, α-sulfonyl carbanions, easily generated due to the acidity of the α-protons, serve as potent Michael donors. acs.orgacs.org These stabilized carbanions can add to a wide range of α,β-unsaturated carbonyl compounds and other Michael acceptors. This strategy is widely used to form new C-C bonds in a conjugate fashion.

Table 2: Phenyl Sulfones in Michael Addition Reactions

| Role of Sulfone | Sulfone Substrate Example | Michael Acceptor/Donor | Product Type | Ref |

| Michael Acceptor | Phenyl Vinyl Sulfone | Enolate Anion | 1,5-Dicarbonyl Adduct | orgsyn.org |

| Michael Acceptor | Phenyl Vinyl Sulfone | Thiol | β-Thioether Sulfone | researchgate.net |

| Michael Donor | α-Lithio Phenyl Sulfone | α,β-Unsaturated Ketone | Conjugate Adduct | acs.org |

Olefin and Alkyne Synthesis via Elimination or Fragmentation Reactions

The phenylsulfonyl group is central to several powerful olefination reactions, where it is ultimately eliminated to generate a carbon-carbon double bond. The two most prominent examples are the Julia-Lythgoe olefination and the Ramberg-Bäcklund reaction.

The Julia-Lythgoe olefination involves the reaction of an α-sulfonyl carbanion (typically from a phenyl sulfone) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The resulting β-hydroxy sulfone is then acylated, and subsequent reductive elimination, often using sodium amalgam or samarium(II) iodide, produces an alkene. wikipedia.orgwikipedia.org This reaction is highly regarded for its ability to reliably produce E-alkenes (trans-alkenes) with high stereoselectivity, regardless of the stereochemistry of the intermediate. chem-station.comnih.gov Variations like the Julia-Kocienski olefination offer a more convenient one-pot procedure. alfa-chemistry.com

The Ramberg-Bäcklund reaction transforms an α-halo sulfone into an alkene upon treatment with a base. wikipedia.orgnumberanalytics.com The mechanism involves deprotonation at the α'-position, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a three-membered episulfone intermediate. numberanalytics.comorganic-chemistry.org This unstable ring then spontaneously extrudes sulfur dioxide (SO₂) to yield the final alkene. wikipedia.org This reaction is versatile and can be used to synthesize a wide range of alkenes, including those within small or large rings. wikipedia.orgorganicreactions.org

While direct conversion of a sulfone to an alkyne is less common, related elimination strategies can be employed. For instance, double dehydrohalogenation of a 1,2-dihaloalkane is a standard method for alkyne synthesis. libretexts.orgyoutube.com A conceptually similar twofold elimination from a suitably substituted sulfone derivative could provide access to alkynes. Additionally, methods exist for converting β-ketosulfones into alkynes, expanding the synthetic utility of sulfone-based synthons. anselm.edu

Facilitation of Carbon-Heteroatom Bond Construction (C-N, C-O, C-S, C-Hal)

Beyond its role in forming carbon-carbon bonds, the phenyl benzenesulfinyl sulfone synthon and related sulfones are pivotal in introducing heteroatoms (such as nitrogen, oxygen, sulfur, or halogens) into organic molecules. This can be achieved either through direct functionalization of a sulfone-activated carbon or by using the sulfonyl group as a temporary placeholder that is later replaced by a heteroatom.

Direct Functionalization Reactions

The same α-sulfonyl carbanions that are effective in alkylations can also be trapped by electrophilic heteroatom sources to forge new carbon-heteroatom bonds. This provides a direct route to α-functionalized sulfones.

C-Hal Bond Formation: The α-halogenation of sulfones is a well-established transformation. Treating a sulfone with a base and an electrophilic halogen source, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or carbon tetrachloride, readily installs a halogen at the α-position. organic-chemistry.orgnih.govrsc.org These α-halo sulfones are themselves valuable intermediates, most notably for the Ramberg-Bäcklund reaction. wikipedia.org

C-O Bond Formation: α-Sulfonyl carbanions can react with electrophilic oxygen sources, such as peroxides, to form α-hydroxy sulfones. This has been demonstrated in the synthesis of sulfonyl-substituted oxacycles via intramolecular reactions. nih.gov

C-N Bond Formation: Electrophilic amination allows for the direct formation of a C-N bond adjacent to the sulfonyl group. organicreactions.org By reacting an α-sulfonyl carbanion with an electrophilic nitrogen source, such as a hydroxylamine (B1172632) derivative or an azo compound, α-amino sulfones can be synthesized. wikipedia.orgacs.org

C-S Bond Formation: The sulfinyl sulfone functional group itself can serve as a precursor for C-S bond formation. Under specific conditions, the S-S bond can undergo homolytic fission to generate both a sulfonyl radical and a sulfinyl radical. These radicals can then add across unsaturated bonds, such as in alkynes, to achieve sulfinylsulfonation, directly installing both a sulfinyl and a sulfonyl group.

Enabling Group for Subsequent Heteroatom Introduction and Exchange Reactions

In many synthetic strategies, the sulfonyl group is employed as an "enabling group"—it facilitates a key bond formation and is then replaced by another functional group in a subsequent step. The sulfinate anion (RSO₂⁻) is a competent leaving group, particularly when attached to an activated carbon center, enabling nucleophilic substitution reactions. nih.gov

This strategy is exemplified in the synthesis of diverse trisubstituted cyclohexenes, where a phenylsulfonyl group is first used to control a series of nucleophilic additions and is then displaced by a different nucleophile. nih.gov The sulfonyl group can be replaced by various heteroatom nucleophiles, although it is generally less reactive as a leaving group compared to halides. researchgate.netresearchgate.net This displacement can be facilitated by transition metal catalysis. For example, heteroaryl phenyl sulfones can undergo reactions where the sulfone is replaced in an alpha-arylation process. rsc.org

The reductive cleavage of sulfones, as seen in the final step of the Julia-Lythgoe olefination, is another example of the sulfonyl group acting as a disposable unit after it has fulfilled its primary role of facilitating C-C bond formation. wikipedia.org This dual-purpose nature—first as an activating group and then as a leaving group—underlines the strategic importance of sulfones in multistep synthesis. rsc.org

Contributions to Heterocyclic Compound Synthesis

β-Ketosulfones are valuable precursors for the synthesis of various heterocyclic systems. The presence of an active C-H acidic methylene (B1212753) group between the carbonyl and sulfonyl groups allows these compounds to act as effective nucleophiles in a variety of cyclization reactions. acs.org Research has demonstrated the utility of β-ketosulfones in constructing both five- and six-membered heterocyclic rings containing one or two heteroatoms. acs.org

For instance, phenyl sulfonylacetophenone, a prominent β-ketosulfone, has been utilized in the synthesis of pyran and pyridine (B92270) derivatives. In one-pot, three-component reactions, these sulfones can react with aromatic aldehydes and a source of ammonia (B1221849) to yield substituted pyridines. researchgate.net The reaction proceeds through a series of condensations and cyclization steps, where the β-ketosulfone provides a key three-carbon fragment to the resulting heterocyclic ring. researchgate.net

Furthermore, the synthesis of furan (B31954) derivatives has been achieved using β-ketosulfones. acs.org These reactions often involve the reaction of the β-ketosulfone with an appropriate electrophile, followed by an intramolecular cyclization and elimination of the sulfonyl group, which acts as a good leaving group. The versatility of β-ketosulfones extends to the synthesis of fused heterocyclic systems, highlighting their importance as synthons in building molecular complexity. acs.org

Application in Multicomponent Reactions and Cascade Processes

The reactivity of β-ketosulfones makes them ideal candidates for multicomponent reactions (MCRs) and cascade processes, which are highly efficient methods for constructing complex molecules in a single operation. These reactions often involve the formation of multiple new chemical bonds in a sequential manner, avoiding the need for isolation of intermediates.

A notable example is the three-component reaction involving arynes, β-keto sulfones, and Michael acceptors to produce highly substituted naphthols and naphthalenes. acs.org In this process, the β-ketosulfone acts as a nucleophile that adds to the aryne intermediate. This is followed by a series of intramolecular reactions, including a Michael addition and a ring-closure-elimination sequence, to generate the final aromatic products. acs.org This tandem reaction demonstrates the ability of β-ketosulfones to participate in complex transformations leading to the rapid assembly of polysubstituted aromatic systems. acs.org

Table 1: Multicomponent Synthesis of Polysubstituted Naphthols Using a β-Ketosulfone acs.org

| Aryne Precursor | β-Ketosulfone | Michael Acceptor | Product | Yield (%) |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | Methyl acrylate | Methyl 4-hydroxy-1-phenyl-2-naphthoate | 75 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | Acrylonitrile | 4-Hydroxy-1-phenylnaphthalene-2-carbonitrile | 72 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | Methyl acrylate | Methyl 4-hydroxy-1-(4-methoxyphenyl)-2-naphthoate | 78 |

β-Ketosulfones have also been synthesized through multicomponent cascade reactions. One such approach involves the copper(I)-catalyzed reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. rsc.orgwordpress.comrsc.org This process proceeds through a tandem radical mechanism involving sulfonylation and decarboxylation to yield the desired β-ketosulfones. rsc.orgwordpress.comrsc.org Another metal-free multicomponent cascade approach utilizes aryldiazonium salts, unsaturated compounds (alkynes or alkenes), and a sulfur dioxide source like DABSO. acs.orgnih.gov These methods highlight the convergence of multicomponent and cascade strategies in modern organic synthesis, with β-ketosulfones being both the products and potential reactants in such complex transformations.

Table 2: Synthesis of β-Ketosulfones via a Multicomponent Cascade Reaction acs.org

| Aryldiazonium Tetrafluoroborate | Alkyne | SO2 Source | Product | Yield (%) |

| Benzenediazonium tetrafluoroborate | Phenylacetylene | DABSO | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 75 |

| 4-Methylbenzenediazonium tetrafluoroborate | Phenylacetylene | DABSO | 1-Phenyl-2-(p-tolylsulfonyl)ethan-1-one | 82 |

| 4-Methoxybenzenediazonium tetrafluoroborate | Phenylacetylene | DABSO | 1-Phenyl-2-((4-methoxyphenyl)sulfonyl)ethan-1-one | 78 |

| Benzenediazonium tetrafluoroborate | 1-Phenyl-1-propyne | DABSO | 1-Phenyl-1-(phenylsulfonyl)propan-2-one | 72 |

These examples underscore the significant potential of β-ketosulfones, and by extension this compound, as powerful synthons in advanced organic synthesis. Their ability to participate in the construction of heterocyclic frameworks and engage in complex multicomponent and cascade reactions makes them valuable tools for the efficient synthesis of diverse and complex molecular architectures.

Future Perspectives and Emerging Research Avenues for Phenyl Benzenesulfinyl Sulfone

Development of Novel and Highly Efficient Synthetic Methodologies

The utility of phenyl benzenesulfinyl sulfone is intrinsically linked to its availability. While it can serve as a valuable precursor, traditional synthetic routes can be inefficient. Future research is focused on developing more streamlined, efficient, and sustainable methods for its preparation and the synthesis of analogous sulfinyl sulfones.

One promising approach involves the in situ generation of sulfinyl sulfones from readily available starting materials. Research has shown that sulfinyl sulfones can be formed by reacting a sulfinate salt with an activating agent, such as acetyl chloride. nih.gov This method avoids the isolation of the sulfinyl sulfone, which can be unstable, and generates it directly in the reaction mixture where it is consumed. nih.gov

A key area of development is the catalytic synthesis of sulfone compounds. For example, methods using alkaline ionic liquids as catalysts have been developed to prepare related β-ketone sulfones from sodium benzenesulfinate (B1229208) and 2-bromoacetophenone (B140003), offering mild reaction conditions and high yields. google.com Such catalytic systems could be adapted for the synthesis of this compound itself. Another catalytic strategy involves the copper-catalyzed reaction of aryl boric acids with sulfinates to form diaryl sulfones, a methodology that could potentially be extended to create the S-S bond of sulfinyl sulfones. google.com

Future methodologies will likely focus on:

Catalyst-Free Syntheses: Exploring reactions in alternative media like deep eutectic solvents (DESs), which have been shown to facilitate the catalyst-free synthesis of sulfones from triarylbismuthines and sodium metabisulfite. researchgate.net